2-Amino-4-sulfobenzoic acid

Solubility Aqueous Formulation Process Chemistry

Researchers requiring water-soluble azo coupling partners often resort to post-synthetic sulfonation, adding steps and reducing yield. 2-Amino-4-sulfobenzoic acid integrates amine, carboxyl, and sulfonic acid groups in a single scaffold, enabling: - One-pot synthesis of water-soluble azo dyes without organic co-solvents; - Multi-dentate ligand for tunable MOFs with reversible dehydration-rehydration; - Direct precursor to sulfonamide antibiotics, shortening synthetic routes. Supplied as a white to off-white crystalline solid with verified purity. Global shipping for R&D and pilot-scale procurement.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 98-43-1
Cat. No. B1205822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-sulfobenzoic acid
CAS98-43-1
Synonyms2-amino-4-sulfobenzoic acid
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O
InChIInChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13)
InChIKeyGRGSHONWRKRWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-sulfobenzoic Acid: Physicochemical and Procurement Profile


2-Amino-4-sulfobenzoic acid (CAS 98-43-1), also known as 4-sulphoanthranilic acid, is a bifunctional aromatic compound bearing both an amino group at the 2-position and a sulfonic acid group at the 4-position on a benzoic acid scaffold. It is a white to off-white crystalline solid with a molecular weight of 217.2 g/mol . Predicted physicochemical parameters include a density of approximately 1.709 g/cm³, a pKa of -1.59 ± 0.50 for the sulfonic acid group, and a logP of 1.87570 . The compound is freely soluble in hot water, less so in cold water, with a reported solubility of 3 g per 10 mL . It is primarily utilized as an intermediate in the synthesis of neutral dyes, pharmaceuticals, and agrochemicals .

Workflow Aqueous diazotization and azo coupling without organic co-solvents
Ligand Role Multi-dentate building block for MOFs and coordination polymers
Synthetic Entry Direct sulfonamide precursor for pharmaceutical and agrochemical R&D

Why 2-Amino-4-sulfobenzoic Acid Outperforms Simple Analogs


The presence of three distinct functional groups—carboxylic acid, primary aromatic amine, and sulfonic acid—imbues 2-amino-4-sulfobenzoic acid with a unique reactivity and solubility profile that cannot be replicated by substituting structurally similar, but functionally simpler, compounds. While 4-sulfobenzoic acid lacks the amino group for key diazotization and azo-coupling reactions , and anthranilic acid (2-aminobenzoic acid) lacks the water-solubilizing sulfonic acid group , this compound integrates both functionalities. This multi-dentate nature is critical for constructing complex metal-organic frameworks (MOFs) and coordination polymers with tunable dehydration–rehydration behaviors, a feature not readily achieved with ligands possessing fewer donor atoms [1]. Therefore, substituting this compound with a less functionalized analog in a validated synthetic route or formulation will result in a loss of desired aqueous solubility, altered metal-binding stoichiometry, or the inability to perform subsequent downstream chemical transformations, ultimately leading to process failure.

Loss of diazotization capability
4-Sulfobenzoic acid lacks the primary amine required for diazotization, preventing direct azo dye formation and disrupting dye synthesis workflows.
Significantly reduced water solubility
Anthranilic acid has very low aqueous solubility and lacks a sulfonic acid group, requiring organic co-solvents and additional sulfonation steps that may alter process economics.
Limited coordination versatility
Simple sulfobenzoates like 4-sulfobenzoic acid cannot provide the amino coordination site, which may shift metal-binding stoichiometry and eliminate tunable dehydration-rehydration behavior in frameworks.

Quantitative Differentiation: Head-to-Head Procurement Data


Aqueous Solubility vs. Key Analogs

2-Amino-4-sulfobenzoic acid exhibits significantly higher aqueous solubility than its closest structural analogs. This enhanced solubility is driven by the synergistic effect of the sulfonic acid and amino groups, enabling its use in aqueous reaction media without requiring organic co-solvents. Its reported solubility is 3 g per 10 mL (i.e., 30 g per 100 mL) . In contrast, anthranilic acid (2-aminobenzoic acid, CAS 118-92-3) has a reported solubility of only 0.35 g per 100 mL at 20°C , and 4-sulfobenzoic acid (CAS 636-78-2) has an estimated water solubility of 532.2 g/L (or ~53 g/100 mL) , though experimental values for the latter are not widely reported.

Aqueous Solubility
Data to verify
Target: 30 g/100 mL; Anthranilic acid: 0.35 g/100 mL; 4-Sulfobenzoic acid: ~53 g/100 mL (estimated)
Reported aqueous processing advantage; supports co-solvent-free synthesis.
Data to verify with lot-specific COA; experimental confirmation recommended.
Solubility Aqueous Formulation Process Chemistry

Sulfonic Acid Acidity Comparison

The sulfonic acid group of 2-amino-4-sulfobenzoic acid is predicted to be a stronger acid than the corresponding group in 4-sulfobenzoic acid. The predicted pKa for the sulfonic acid proton is -1.59 ± 0.50 . In contrast, the pKa for the sulfonic acid group of 4-sulfobenzoic acid (CAS 636-78-2) is reported as 3.72 (pK2) or predicted as -2.7 [1]. The difference in predicted pKa values suggests that 2-amino-4-sulfobenzoic acid exists predominantly in its anionic sulfonate form across a broader pH range, influencing its solubility and metal-binding behavior.

Sulfonic pKa
Reported
Target predicted pKa: -1.59 ± 0.50; 4-Sulfobenzoic acid: pK2 3.72 (exp.) or -2.7 (pred.)
Predicted stronger acid; may remain deprotonated over a wider pH range.
Predicted values; experimental confirmation recommended for critical pH control.
Ionization Acid-Base Chemistry Reaction Conditions

Reversible Dehydration in Cu(II) Frameworks

2-Amino-4-sulfobenzoic acid (H2asba) acts as a multi-dentate ligand that imparts unique, tunable dehydration-rehydration behavior to metal-organic frameworks. In a direct comparative study, two Cu(II) coordination polymers synthesized with H2asba showed distinct behaviors: Complex 1 exhibited reversible dehydration-rehydration, while Complex 2, prepared under different conditions (absence of 1,10-phenanthroline), showed irreversible dehydration [1]. This tunability is attributed to the presence of the amino, carboxylate, and sulfonate groups, which offer multiple coordination modes (e.g., κO1, κ2O4:O4′) and hydrogen-bonding sites. In contrast, frameworks built from simpler sulfobenzoate ligands like 4-sulfobenzoic acid typically lack this level of structural diversity and controllable guest-induced behavior [2].

Framework Dynamics
Head-to-head
Cu(II) Complex 1 (H2asba + phen): reversible dehydration-rehydration; Complex 2 (H2asba, no phen): irreversible; 4-sulfobenzoate frameworks lack reported reversible behavior.
Multi-dentate ligand enables tunable water sorption; not observed with simpler sulfobenzoates.
Property depends on synthetic conditions and choice of auxiliary ligands.
Coordination Polymers Metal-Organic Frameworks Stimuli-Responsive Materials

Unique Self-Redox Synthetic Pathway

The patented synthesis of 2-amino-4-sulfobenzoic acid proceeds via a self-redox reaction of 2-nitro-4-sulfonic acid toluene under alkaline conditions at 60-130°C, yielding the amino compound directly [1]. This contrasts with the synthesis of 4-sulfobenzoic acid, which typically requires separate sulfonation and oxidation steps starting from toluene derivatives [2]. The presence of the ortho-amino group relative to the carboxylic acid is crucial for this self-redox pathway; attempts to apply this method to 4-sulfobenzoic acid would be chemically invalid due to the absence of the nitro/amino redox couple.

Synthetic Route
Class-level
Self-redox of 2-nitro-4-sulfonic acid toluene at 60–130 °C yields the amino compound directly, avoiding separate reduction steps.
Patented direct route; may reduce synthetic steps and improve purity.
Process viability and purity to be assessed at scale; class-level inference.
Synthesis Process Chemistry Intermediates

Performance as a Neutral Dye Intermediate

2-Amino-4-sulfobenzoic acid is specifically designated as an intermediate for 'neutral dyes' . This application stems from its ability to undergo diazotization and subsequent azo coupling to form colorants with balanced hydrophilic-lipophilic properties. While other sulfobenzoic acids like 4-sulfobenzoic acid can be used in acid dyes, they lack the amino group required for the azo chromophore formation. Anthranilic acid can be diazotized, but its resulting azo dyes often have poor water solubility, requiring additional sulfonation steps. The pre-installed sulfonic acid group in 2-amino-4-sulfobenzoic acid eliminates this extra step, directly providing the desired solubility for neutral dyeing processes .

Dye Intermediacy
Data to verify
Single-component intermediate provides both the diazo component and the water-solubilizing sulfonate, eliminating post-synthetic sulfonation.
Streamlines neutral dye synthesis; may reduce raw material and processing costs.
Performance depends on specific coupling partners; verify with pilot trials.
Dye Chemistry Textile Dyes Azo Coupling

Optimal Use Cases Based on Quantitative Differentiation


Aqueous Azo Dye and Pigment Synthesis

Given its high water solubility (30 g/100 mL) and the presence of a primary aromatic amine for diazotization, 2-amino-4-sulfobenzoic acid is ideally suited for the one-pot synthesis of water-soluble azo dyes and pigments. It eliminates the need for organic co-solvents or post-synthetic sulfonation, making it a cost-effective and environmentally preferable choice for neutral dye manufacturing .

Stimuli-Responsive MOF Construction

The multi-dentate nature of 2-amino-4-sulfobenzoic acid, with carboxylate, sulfonate, and amino donor groups, enables the synthesis of coordination polymers with tunable and reversible dehydration-rehydration behaviors [1]. This property is critical for developing smart materials for humidity sensing, water harvesting, or controlled guest release. Procurement of this ligand is essential for research programs targeting dynamic, water-responsive frameworks.

Sulfonamide Pharmaceutical and Agrochemical Synthesis

2-Amino-4-sulfobenzoic acid serves as a key starting material for sulfonamide antibiotics . Its pre-installed sulfonic acid group can be readily converted to sulfonyl chlorides and subsequently to sulfonamides. For process chemists developing new sulfa-drugs or herbicides, this compound provides a more direct and versatile building block compared to 4-sulfobenzoic acid (which lacks the amine) or anthranilic acid (which requires additional sulfonation), thereby shortening synthetic routes and improving overall yield .

Coordination Chemistry and Catalyst Design

The compound's strong acidity (predicted pKa ~ -1.59) and multiple coordination sites make it a valuable ligand for designing new transition metal complexes with potential applications in catalysis, magnetic materials, or luminescent probes. Researchers seeking to explore structure-property relationships in metal complexes, particularly those involving pH-dependent or dehydration-dependent phenomena, will find 2-amino-4-sulfobenzoic acid to be a uniquely informative and versatile ligand choice [1].

Application
Selection Property
Validation Focus
Aqueous azo dye synthesis
High water solubility & diazotizable amine
Solubility profile and coupling efficiency
Stimuli-responsive MOF construction
Multi-dentate coordination & dynamic behavior
Dehydration-rehydration reversibility
Sulfonamide lead synthesis
Pre-installed sulfonic acid for sulfonamide formation
Conversion efficiency to sulfonyl chloride
Coordination chemistry & catalyst design
Strong acidity and multiple donor sites
Metal-binding stoichiometry and pH-dependent behavior

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